molecular formula C15H18ClN5OS B4401714 N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide

N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B4401714
M. Wt: 351.9 g/mol
InChI Key: VULYBQRAZMOOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide, also known as CPTH2, is a chemical compound that has been extensively studied in scientific research. This compound has shown promising results in various fields of research, including cancer treatment, neuroprotection, and inflammation.

Mechanism of Action

N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide inhibits the activity of HDACs by binding to the active site of the enzyme. This leads to an increase in the acetylation of histones, which in turn affects the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to their death. It also has neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. In addition, this compound has anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide is a potent inhibitor of HDACs and has shown promising results in various fields of research. However, it is important to note that it may have off-target effects and may not be suitable for all types of cancer. In addition, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several areas of research where N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide could be further explored. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has shown neuroprotective effects and could potentially be used to slow the progression of these diseases. Another area of research is in the development of combination therapies for cancer. This compound could be combined with other drugs to enhance their efficacy and reduce side effects. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell death in cancer cells and have been used in the development of cancer therapies.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(1-cyclohexyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5OS/c16-11-6-8-12(9-7-11)17-14(22)10-23-15-18-19-20-21(15)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULYBQRAZMOOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide

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